molecular formula C13H17NO B131672 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1810-74-8

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B131672
CAS No.: 1810-74-8
M. Wt: 203.28 g/mol
InChI Key: VNIQAUZZZWOJPT-UHFFFAOYSA-N
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Description

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 1,2-dihydroquinoline, characterized by its methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions. This compound is known for its anti-inflammatory properties and is utilized in various scientific applications, including the preparation of fluorescent dyes for biological microscopy and nanoscopy .

Safety and Hazards

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets on the skin, it should be washed off with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methoxy reagents under controlled conditions. One common method includes the use of methanol as a solvent and a catalyst to facilitate the methoxylation process .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and distillation, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, hydrogenated compounds, and substituted quinolines .

Mechanism of Action

The mechanism by which 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts its effects involves its interaction with molecular targets and pathways. As an anti-inflammatory agent, it likely inhibits specific enzymes and signaling pathways involved in the inflammatory response. The methoxy and methyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline stands out due to its combination of methoxy and methyl groups, which enhance its chemical stability and biological activity. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

7-methoxy-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIQAUZZZWOJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349194
Record name 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-74-8
Record name 1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of m-anisidine (400 g) in acetone (7.21) were added catechol (33 g) and iodine (27 g), and the mixture was heated under reflux for 4 days. The reaction mixture filtered through silica gel and the solvent was evaporated under reduced pressure. The residue was subjected to normal phase chromatography (elution solvent hexane-ethyl acetate=10:1→5:1) to give the title compound (234 g, 35%).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step One
Yield
35%

Synthesis routes and methods II

Procedure details

273 g (2.2 mol) m-anisidine and subsequently 221 g (2.2 mol) mesityl oxide were added dropwise at 15-20° C. to 25 ml glacial acetic acid. Then the solution was stirred for ca. 18 hours at room temperature. Subsequently 500 ml hydrobromic acid was added dropwise at 20-30° C. After stirring for 1 h at room temperature the precipitate was filtered. The precipitate which was still wet, was suspended in ca. 1 l acetone, filtered and dried. 200 g 2,2,4-trimethyl-7-methoxy-1,2-dihydro-quinoline hydrobromide was resuspended in a mixture of 1 l water and 500 ml chloroform. The suspension was then neutralized with 10% sodium hydroxide solution. The organic phase was subsequently washed with water, dried over sodium sulfate and evaporated to dryness in a rotary evaporator. The green coloured oil solidified after a short time. The solid was recrystallized from hexane. Colourless crystals formed in a yield of 39% with a melting point of 67° C.-69° C.
Quantity
273 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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